molecular formula C21H16N6O2S B2873265 N-(1,3-benzothiazol-2-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide CAS No. 946234-98-6

N-(1,3-benzothiazol-2-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide

Numéro de catalogue: B2873265
Numéro CAS: 946234-98-6
Poids moléculaire: 416.46
Clé InChI: YVYIZVUOURXVHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-Benzothiazol-2-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at the 1-position and a propanamide chain at the 5-position. The propanamide moiety is further linked to a 1,3-benzothiazole ring, a structural motif known for its pharmacological relevance in medicinal chemistry . This compound combines two pharmacophoric elements: the pyrazolo-pyrimidine scaffold, which is associated with kinase inhibition and anticancer activity, and the benzothiazole group, often linked to antimicrobial and anticonvulsant properties .

Propriétés

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2S/c28-18(25-21-24-16-8-4-5-9-17(16)30-21)10-11-26-13-22-19-15(20(26)29)12-23-27(19)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYIZVUOURXVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact target and the biochemical context.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, benzothiazole derivatives have been associated with the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid. This could potentially affect inflammation and pain pathways.

Pharmacokinetics

The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound have been calculated and show a favorable pharmacokinetic profile. These properties would impact the bioavailability of the compound, determining how well it is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted.

Result of Action

The result of the compound’s action would depend on its specific targets and the biochemical context. For instance, if the compound targets enzymes involved in inflammation, it could potentially reduce inflammation. The compound has shown promising activity against Staphylococcus aureus, indicating its potential as an antibacterial agent.

Activité Biologique

N-(1,3-benzothiazol-2-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure

The compound features a benzothiazole moiety linked to a pyrazolo[3,4-d]pyrimidine structure through a propanamide group. Its molecular formula is C19H16N4OSC_{19}H_{16}N_{4}OS, and it has a molecular weight of approximately 356.42 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antitumor Activity :
    • Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines possess significant anticancer properties. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects.
    • For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .
  • Antiviral Properties :
    • Some heterocyclic compounds including pyrazoles have been reported to inhibit viral replication. The compound may share similar mechanisms that disrupt viral life cycles, particularly in herpes simplex virus (HSV) models .
  • Anti-inflammatory Effects :
    • Research into related compounds suggests that they may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The potential for this compound to act as a COX inhibitor has been noted in preliminary studies .

The precise mechanisms through which N-(1,3-benzothiazol-2-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide exerts its biological effects include:

  • Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit various kinases involved in cell proliferation and survival pathways.
  • Interference with DNA Replication : Some studies suggest that these compounds can intercalate into DNA or disrupt the function of enzymes required for DNA synthesis.

1. Anticancer Activity

A study evaluating the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives found that modifications at specific positions significantly enhanced their activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivatives had IC50 values ranging from 0.5 to 10 µM depending on structural variations .

2. Antiviral Efficacy

In vitro studies indicated that certain pyrazole derivatives could reduce HSV replication by up to 91% at concentrations of 50 µM with low cytotoxicity (CC50 > 600 µM). This suggests a favorable therapeutic index for further development .

3. Anti-inflammatory Potential

Research on related compounds demonstrated significant inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 µM. These findings indicate the potential for N-(1,3-benzothiazol-2-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide to serve as an effective anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of cell proliferation ,
AntiviralDisruption of viral replication ,
Anti-inflammatoryCOX enzyme inhibition ,

Comparaison Avec Des Composés Similaires

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[3-(trifluoromethyl)phenyl]propanamide

  • Structure : Shares the pyrazolo[3,4-d]pyrimidine core and propanamide chain but differs in substituents: a tert-butyl group at the 1-position and a 3-(trifluoromethyl)phenyl group on the amide nitrogen (vs. the phenyl and benzothiazole in the target compound) .
  • Activity: Not explicitly reported, but trifluoromethyl groups are often used to enhance bioavailability and target binding in kinase inhibitors .

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Structure: Hybridizes pyrazolo-pyrimidine with a thieno-pyrimidine ring instead of a benzothiazole-propanamide chain .
  • Synthesis : Achieved via Vilsmeier–Haack formylation followed by cyclization with ammonium carbonate (82% yield) .
  • Applications: Thieno-pyrimidine hybrids are explored for anticancer activity due to dual kinase and topoisomerase inhibition .

Benzothiazole-Containing Analogues

1-[2-(3,4-Disubstituted Phenyl)-3-Chloro-4-Oxoazetidin-1-yl]-3-(6-Substituted-1,3-Benzothiazol-2-yl)ureas

  • Structure: Replaces the propanamide linkage with a urea group and incorporates a chloroazetidinone ring .
  • SAR : Fluorine or methyl groups at the benzothiazole 6-position enhance activity, suggesting substituent polarity and size critically influence efficacy .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield Reference
N-(1,3-Benzothiazol-2-yl)-3-{4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide Pyrazolo-pyrimidine + benzothiazole Phenyl (C6H5), Benzothiazole (C7H4NS) Not reported Not available N/A
3-{1-tert-butyl-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[3-(trifluoromethyl)phenyl]propanamide Pyrazolo-pyrimidine tert-butyl, CF3-phenyl Kinase inhibition (inferred) Not reported
4-(3-Phenyl-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo-pyrimidine + thieno-pyrimidine Thieno-pyrimidine Anticancer (inferred) 82%
1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-benzothiazol-2-yl)urea Benzothiazole + urea Chloroazetidinone, varied phenyl groups Anticonvulsant (100% MES protection) 82% (analogue)

Key Research Findings and Implications

  • Pyrazolo-Pyrimidine Modifications : Substitution at the 1-position (e.g., tert-butyl vs. phenyl ) significantly alters steric and electronic properties, impacting target selectivity.
  • Benzothiazole Role: The benzothiazole moiety enhances CNS activity in anticonvulsant models, as seen in urea derivatives . Its absence in thieno-pyrimidine hybrids shifts activity toward anticancer targets .
  • Synthetic Efficiency: Yields for pyrazolo-pyrimidine derivatives range from 39% (chromenone hybrids ) to 82% (thieno-pyrimidine systems ), highlighting the importance of optimized cyclization conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.